molecular formula C16H28O7 B14024469 (1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Cat. No.: B14024469
M. Wt: 332.39 g/mol
InChI Key: VPKJZKUJGTXJPV-HDQVOYECSA-N
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Description

The compound “(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-ol” is a complex organic molecule characterized by its unique tricyclic structure and multiple ether and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of ether groups: This step may involve the use of ethoxyethanol and appropriate protecting groups to ensure selective reactions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification techniques: Using methods such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the ether groups or reduce any double bonds present.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular membranes: Affecting membrane properties or signaling pathways.

    Participating in chemical reactions: Acting as a catalyst or intermediate.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,7S,9R)-8-(1-methoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
  • (1S,3S,7S,9R)-8-(1-propoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Uniqueness

The uniqueness of the compound lies in its specific functional groups and tricyclic structure, which may confer unique reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

InChI

InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3/t8?,9?,10-,11-,12?,13-,14+/m0/s1

InChI Key

VPKJZKUJGTXJPV-HDQVOYECSA-N

Isomeric SMILES

CCOC(C)OC1[C@H]2[C@H](C([C@H]3[C@@H]1OC(O3)(C)C)O)OC(O2)(C)C

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C

Origin of Product

United States

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